BenchChemオンラインストアへようこそ!

2-Methylquinazolin-7-amine

Ras-Sos inhibitor Cancer Selectivity

Select 2-methylquinazolin-7-amine (CAS 455279-79-5) for your kinase inhibitor program to leverage the 2-methyl-7-amino substitution pattern that distinguishes it from 6-amino or 4-amino regioisomers. This scaffold is the core pharmacophore in Ras-Sos inhibitor series, where the 2-methyl group locks conformational space and eliminates EGFR liability seen in 2-unsubstituted analogs. The 7-amine enables rapid parallel synthesis of amide, sulfonamide, and urea libraries. With MW 159.19, XLogP3 1.3, and TPSA 51.8 Ų, it fits CNS drug-likeness thresholds for brain-penetrant designs. Available at ≥97% purity from ISO-certified suppliers for R&D and ANDA analytical workflows.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 455279-79-5
Cat. No. B8806934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylquinazolin-7-amine
CAS455279-79-5
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESCC1=NC=C2C=CC(=CC2=N1)N
InChIInChI=1S/C9H9N3/c1-6-11-5-7-2-3-8(10)4-9(7)12-6/h2-5H,10H2,1H3
InChIKeyUTDIQXNJBRSXSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylquinazolin-7-amine (CAS 455279-79-5): Procurement-Grade Quinazoline Building Block for Targeted Inhibitor Synthesis


2-Methylquinazolin-7-amine is a heterocyclic aromatic amine belonging to the quinazoline family, characterized by a methyl substituent at the 2-position and a primary amine at the 7-position of the bicyclic ring system [1]. With a molecular formula of C₉H₉N₃ and a molecular weight of 159.19 g/mol, it exhibits a computed XLogP3-AA of 1.3, one hydrogen bond donor, three hydrogen bond acceptors, a topological polar surface area of 51.8 Ų, and zero rotatable bonds, indicating a planar, rigid scaffold amenable to further functionalization [1]. The compound is commercially available in purities typically ranging from 95% to 99% (as determined by HPLC), with standard packaging options from milligram to kilogram scale . The 2-methyl-7-amino substitution pattern distinguishes it from other regioisomeric quinazoline amines and positions it as a key intermediate in the synthesis of kinase-targeted therapeutic candidates.

Why 2-Methylquinazolin-7-amine Cannot Be Replaced by Regioisomeric Quinazoline Amines in Inhibitor Development


The position of the amino group on the quinazoline core directly determines the vector of substituent attachment and critically influences target binding geometry. In the 2-methylquinazoline series, the 7-amino regioisomer offers a substitution trajectory that is fundamentally distinct from the 6-amino or 4-amino analogs, leading to divergent structure-activity relationships (SAR) in kinase inhibitor programs [1]. The 2-methyl substitution is itself a key selectivity determinant: patent disclosures from Bayer Pharma demonstrate that 2-methyl-quinazoline compounds achieve selective inhibition of the Ras-Sos protein-protein interaction while avoiding significant EGFR targeting, a selectivity profile that is absent in 2-unsubstituted or 2-halogenated quinazoline analogs [2]. Consequently, substituting a 2-methylquinazolin-7-amine building block with a 2-methylquinazolin-6-amine (CAS 1056566-65-4), a 2-chloroquinazolin-7-amine, or a 2-aminomethyl analog will alter the geometry of the final compound and jeopardize the designed potency, selectivity, and intellectual property position of the resulting inhibitor series.

Quantitative Differentiation Evidence for 2-Methylquinazolin-7-amine vs. Closest Analogs


Selectivity Determinant: 2-Methyl Substitution Enables Ras-Sos Inhibition Without EGFR Activity

In a Bayer patent explicitly covering 2-methyl-quinazoline compounds, the 2-methyl substituent is identified as the critical structural feature conferring selective Ras-Sos inhibition while avoiding off-target EGFR activity. This stands in contrast to earlier quinazoline-based drugs (e.g., gefitinib, erlotinib) that derive their efficacy from potent EGFR inhibition, a mechanism associated with dose-limiting skin toxicity in 45–100% of patients [1]. The patent explicitly teaches that 2-unsubstituted quinazoline analogs described in prior art (EP 0326328, EP 0326329, WO93/007124) either lack pharmacological activity or exhibit primary EGFR affinity, underscoring the non-interchangeable nature of the 2-methyl substitution pattern [1].

Ras-Sos inhibitor Cancer Selectivity

Synthetic Tractability: 7-Amino Group Enables Direct Derivatization to Bioactive 7-Aminoquinazoline Libraries

The 7-amino group of 2-methylquinazolin-7-amine serves as a direct synthetic handle for amide coupling, reductive amination, and nucleophilic aromatic substitution reactions, enabling rapid generation of focused quinazoline libraries. In the broader 7-aminoquinazoline series, compounds bearing the 7-amino motif have demonstrated broad-spectrum antitumor activity, with representative derivatives showing mean GI₅₀ values in the low micromolar range across the NCI 60-cell-line panel [1]. By comparison, the 6-amino regioisomer (2-methylquinazolin-6-amine) places the derivatization vector at a different geometric angle relative to the quinazoline ring plane, which, based on molecular modeling of quinazoline-kinase co-crystal structures, alters the hydrogen-bonding pattern with the kinase hinge region and is predicted to yield distinct SAR trajectories [2].

Medicinal chemistry Kinase inhibitor SAR

Physicochemical Profile: Computed Properties Favoring CNS Drug Likeness Over Higher-Molecular-Weight Analogs

Based on PubChem-computed descriptors, 2-methylquinazolin-7-amine possesses a low molecular weight (159.19 g/mol), a favorable XLogP3-AA of 1.3, only one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area (TPSA) of 51.8 Ų [1]. These values fall within the optimal range for CNS drug candidates (MW < 400, logP 1–4, HBD ≤ 3, TPSA < 90 Ų) as defined by Pardridge's rules [2]. In contrast, common downstream quinazoline drug substances (e.g., gefitinib MW 446.9, erlotinib MW 393.4) substantially exceed these thresholds, limiting CNS exposure. The minimal, planar structure of 2-methylquinazolin-7-amine thus offers a starting point for designing CNS-penetrant quinazoline-based inhibitors—an advantage not shared by bulkier 4-substituted or 6,7-disubstituted quinazoline building blocks [2].

Drug-likeness CNS penetration Physicochemical properties

Commercial Availability and Purity: ≥97% HPLC Purity as Standard Offering Across Multiple ISO-Certified Suppliers

2-Methylquinazolin-7-amine is routinely available from multiple global suppliers at purities of 97% or higher, with at least one manufacturer (MolCore) offering NLT 98% purity under ISO-certified quality systems suitable for pharmaceutical R&D and quality control applications . ChemicalBook lists standard packaging at 1 g, 100 g, and 1 kg quantities with 97% purity . By comparison, the 6-amino regioisomer (2-methylquinazolin-6-amine, CAS 1056566-65-4) is also available at 97% purity from select vendors, but the breadth of supplier options and the availability of ISO-certified batches are more limited for the 6-amino isomer based on current market listings . This supply chain depth reduces procurement risk for long-term drug discovery programs dependent on consistent building block quality.

Procurement Quality control Purity

High-Value Application Scenarios for 2-Methylquinazolin-7-amine in Drug Discovery and Chemical Biology


Synthesis of Ras-Sos Interaction Inhibitors for KRAS-Driven Cancers

The 2-methylquinazoline scaffold is the core pharmacophore in Bayer's proprietary series of Ras-Sos inhibitors, which are designed to address the high unmet need in KRAS-mutant tumors. 2-Methylquinazolin-7-amine serves as the direct synthetic precursor for introducing C7-substituents that modulate potency and pharmacokinetics while preserving the 2-methyl-dependent selectivity against EGFR [1]. Programs targeting G12C, G12D, or pan-KRAS inhibition can use this building block to generate patentable, selective chemical matter distinct from first-generation EGFR inhibitors.

Construction of 7-Aminoquinazoline-Focused Compound Libraries for Kinase Profiling

The 7-amino group enables rapid parallel synthesis of amide, sulfonamide, and urea derivatives for high-throughput screening against kinase panels. Given the well-precedented antitumor activity of 7-aminoquinazoline derivatives in the NCI 60-cell-line screen [2], 2-methylquinazolin-7-amine is the commercially preferred starting material for labs building diversity-oriented quinazoline libraries, as the 2-methyl group locks the scaffold into a defined conformational space and eliminates the metabolic liability associated with 2-unsubstituted analogs.

Development of CNS-Penetrant Quinazoline-Based Chemical Probes

With a molecular weight of 159.19 g/mol, XLogP3 of 1.3, and TPSA of 51.8 Ų—all within CNS drug-likeness thresholds [3]—2-methylquinazolin-7-amine provides a minimal scaffold for designing brain-penetrant kinase inhibitors or epigenetic probes (e.g., HDAC6 inhibitors targeting CNS indications). The low molecular weight leaves ample room for adding CNS-compatible substituents without breaching the MW 400 Da cutoff, a distinct advantage over 6,7-disubstituted or 4-anilinoquinazoline building blocks.

Analytical Reference Standard and Impurity Profiling in Generic Quinazoline Drug Development

As a structurally defined regioisomer with well-characterized physicochemical properties, 2-methylquinazolin-7-amine can serve as a reference standard for HPLC method development and impurity profiling in the manufacture of quinazoline-based generic APIs. Its availability at ≥97% purity from ISO-certified suppliers supports its use in validated analytical procedures required for ANDA filings and pharmacopeial monograph development.

Quote Request

Request a Quote for 2-Methylquinazolin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.